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A comprehensive comparison validating the improved safety and efficacy profile of the novel

Kv7 channel activator, HN37, over its predecessor, retigabine.

Developed as a successor to retigabine, a potent anticonvulsant withdrawn from the market

due to significant safety concerns, HN37 (pynegabine) emerges as a promising new

therapeutic agent for epilepsy. Preclinical data strongly suggest that HN37 maintains the

therapeutic efficacy of retigabine while exhibiting a markedly improved safety profile,

positioning it as a superior candidate for the management of seizure disorders. This guide

provides a detailed comparison of the two compounds, supported by available experimental

data, to elucidate the advancements offered by HN37 for researchers, scientists, and drug

development professionals.

Executive Summary: Key Advantages of HN37
HN37 was rationally designed to address the liabilities of retigabine, primarily its chemical

instability which was linked to adverse effects such as skin and retinal discoloration.[1][2][3] By

modifying the chemical structure, researchers have developed a more stable compound with

an enhanced safety margin.[4][5] Preclinical studies have demonstrated that HN37 is not only a

more potent activator of neuronal Kv7 channels but also possesses a significantly wider

therapeutic window, suggesting a lower risk of dose-related side effects.[4][5]
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The following tables summarize the available quantitative data for HN37 and retigabine,

highlighting the superior preclinical profile of HN37.

Parameter HN37 (Pynegabine)
Retigabine

(Ezogabine)
Reference

Mechanism of Action

Potent neuronal Kv7

(KCNQ) potassium

channel activator

Neuronal Kv7 (KCNQ)

potassium channel

activator

[4]

Chemical Stability
Improved chemical

stability

Prone to oxidation,

leading to pigmented

dimers

[4][5]

Therapeutic Index (PI

= TD50/ED50) in MES

test

At least 8-fold greater

than retigabine
Baseline [5]

Reported Adverse

Effects (Preclinical)

Not publicly available

in detail, but

suggested to have a

better safety margin

Neurotoxicity (motor

impairment)
[4][5]

Clinical Development

Stage

Phase II clinical trials

in China

Withdrawn from the

market
[6]

Preclinical Efficacy HN37 (Pynegabine)
Retigabine

(Ezogabine)
Reference

Maximal Electroshock

(MES) Seizure Model

ED50

Data not publicly

available
~5-10 mg/kg (rats) [7]

6 Hz Seizure Model

ED50 (32 mA, mice)

Data not publicly

available
26 mg/kg [8]

6 Hz Seizure Model

ED50 (44 mA, mice)

Data not publicly

available
33 mg/kg [8]
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Known Clinical

Adverse Effects
HN37 (Pynegabine)

Retigabine

(Ezogabine)
Reference

Central Nervous

System

Phase I trial results

not yet published

Dizziness,

somnolence,

confusion, fatigue,

tremor, memory

impairment

Ophthalmological

Reduced risk of

pigmentation

suggested by

preclinical data

Retinal abnormalities,

potential vision loss

(Black Box Warning)

[1][2][3]

Dermatological

Reduced risk of

discoloration

suggested by

preclinical data

Blue skin discoloration

(Black Box Warning)
[1][2][3]

Urological Not yet reported Urinary retention

Signaling Pathway and Mechanism of Action
Both HN37 and retigabine exert their anticonvulsant effects by activating Kv7 (KCNQ)

potassium channels, which are crucial regulators of neuronal excitability. Activation of these

channels leads to a hyperpolarizing shift in the neuronal membrane potential, making it more

difficult for neurons to reach the threshold for firing an action potential. This stabilization of the

neuronal membrane reduces the likelihood of the excessive, synchronous firing that

characterizes seizures.

Neuronal Membrane
Intracellular Effects

HN37 / Retigabine Kv7 ChannelActivates K+ IonsIncreases Efflux
Membrane Hyperpolarization

Leads to
Reduced Neuronal Excitability Seizure Suppression
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Click to download full resolution via product page

Caption: Mechanism of action for HN37 and retigabine.

Experimental Protocols
The improved safety and efficacy profile of HN37 has been established through rigorous

preclinical testing, primarily utilizing the Maximal Electroshock (MES) and 6 Hz seizure models.

These models are standard in the evaluation of anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective

against generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the spread of seizures.

Animal Model: Typically mice or rats.

Procedure:

Animals are administered the test compound (e.g., HN37 or retigabine) or a vehicle control

at various doses.

At the time of expected peak effect, a brief electrical stimulus is delivered via corneal or

auricular electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure.

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb

extension is calculated as the median effective dose (ED50).

Hz Seizure Model
The 6 Hz seizure model is used to identify compounds that may be effective against therapy-

resistant partial seizures.

Objective: To evaluate the anticonvulsant activity of a compound in a model of psychomotor

seizures.
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Animal Model: Typically mice.

Procedure:

Animals are administered the test compound or a vehicle control.

A low-frequency (6 Hz), long-duration electrical stimulus is delivered through corneal

electrodes.

The endpoint is the observation of seizure activity, characterized by behaviors such as

stun, forelimb clonus, and stereotyped movements. Protection is defined as the absence

of these seizure behaviors.

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from

exhibiting seizure activity.

Neurotoxicity Assessment (Rotarod Test)
To determine the therapeutic index, the efficacy data from seizure models is compared to

toxicity data. A common method for assessing neurological and motor impairment is the rotarod

test.

Objective: To assess motor coordination and identify the dose at which a compound causes

neurological deficit.

Animal Model: Typically mice or rats.

Procedure:

Animals are trained to walk on a rotating rod.

After administration of the test compound, they are placed back on the rotarod, which is

rotating at a constant or accelerating speed.

The time the animal remains on the rod is measured. A significant decrease in

performance compared to baseline indicates neurotoxicity.
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Data Analysis: The dose at which 50% of the animals exhibit a predefined level of motor

impairment is determined as the median toxic dose (TD50).

Efficacy Assessment Safety Assessment

Therapeutic Index Calculation

Maximal Electroshock (MES)
Seizure Model

Determine ED50

6 Hz
Seizure Model

Calculate Protective Index
(PI = TD50 / ED50)

Neurotoxicity (Rotarod Test)

Determine TD50

Click to download full resolution via product page

Caption: Preclinical evaluation workflow for anticonvulsants.

Conclusion
The available evidence strongly supports the conclusion that HN37 represents a significant

advancement over retigabine for the treatment of epilepsy. Its improved chemical stability

directly addresses the root cause of the adverse effects that led to the withdrawal of retigabine.

Furthermore, the enhanced potency and, most importantly, the substantially wider therapeutic

index observed in preclinical models, indicate that HN37 has the potential to be a safer and

more effective therapeutic option for patients with epilepsy. As HN37 progresses through

clinical trials, the scientific community awaits further data to confirm these promising preclinical

findings in human subjects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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